(3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone
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Overview
Description
(3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone is a complex organic compound that features both a dimethylamino group and a phenylpyrrolidinyl group
Preparation Methods
The synthesis of (3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-(dimethylamino)benzaldehyde with 3-phenylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
(3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(3-(Dimethylamino)phenyl)(3-phenylpyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the phenyl or pyrrolidine rings.
Pyrrolidine derivatives: These compounds, which include pyrrolizines and pyrrolidine-2-one, have similar biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-20(2)18-10-6-9-16(13-18)19(22)21-12-11-17(14-21)15-7-4-3-5-8-15/h3-10,13,17H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBVUMBCZZDXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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